Janerin Exhibits Leukemia Cell Cytotoxicity with Significant Selectivity Over Normal PBMCs
In a direct head-to-head study evaluating janerin against doxorubicin, janerin reduced viability of HL60, THP-1, and Jurkat leukemia cells in a dose-dependent manner (2.5–20 μM, 48 h) while demonstrating no significant toxicity toward normal peripheral blood mononuclear cells (PBMCs) [1]. The compound's selective cytotoxicity toward malignant cells versus normal hematopoietic cells represents a key differentiation from the positive control doxorubicin, which exhibits well-documented toxicity toward normal proliferating cells and is associated with significant clinical adverse effects [1].
| Evidence Dimension | Selective cytotoxicity (leukemia cells vs. normal PBMCs) |
|---|---|
| Target Compound Data | Dose-dependent reduction in leukemia cell viability; no significant toxicity toward normal PBMCs |
| Comparator Or Baseline | Doxorubicin (2 μM) as positive control; exhibits toxicity to normal cells |
| Quantified Difference | Qualitative: significant preservation of normal PBMC viability vs. doxorubicin-associated normal cell toxicity |
| Conditions | HL60, THP-1, and Jurkat leukemia cell lines; normal PBMCs; 48 h treatment; resazurin assay |
Why This Matters
Selectivity toward malignant cells over normal hematopoietic cells is a critical parameter for prioritizing compounds in leukemia drug discovery programs where minimizing myelosuppression and off-target toxicity is essential.
- [1] Roustazadeh A, Khakdan F, Shakeri A, Erfanian S, Javanmardi S, Parveh A, Moradzadeh M. Janerin, a Sesquiterpene Lactone, Enhances the Apoptosis of Human Leukemia Cell Lines via the Intrinsic Pathway. Journal of Chemistry. 2024;2024:8706632. View Source
